

Toxicological Profile of (-)-Coniine in Diverse Animal Models: An In-depth Technical Guide

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Compound of Interest

Compound Name: (-)-Coniine

Cat. No.: B1195747

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Introduction

(-)-Coniine, a piperidine alkaloid, is the principal toxic component of poison hemlock (*Conium maculatum*). Historically known for its role in the execution of Socrates, this potent neurotoxin continues to be of significant interest to toxicologists, pharmacologists, and drug development professionals. Understanding its toxicological profile across various animal models is crucial for assessing its risks to human and animal health and for exploring its potential as a pharmacological tool. This technical guide provides a comprehensive overview of the toxicology of **(-)-coniine**, with a focus on its effects in different animal models.

Acute Toxicity

The acute toxicity of **(-)-coniine** varies significantly across different animal species and is influenced by the route of administration. The primary mechanism of acute toxicity is its action as an antagonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and, ultimately, death from respiratory paralysis.^{[1][2]} The (-)-enantiomer of coniine is generally considered to be the more biologically active and toxic form.^[1]

Table 1: Acute Lethal Dose (LD50) and Toxic Doses of **(-)-Coniine** and Related Alkaloids in Various Animal Models

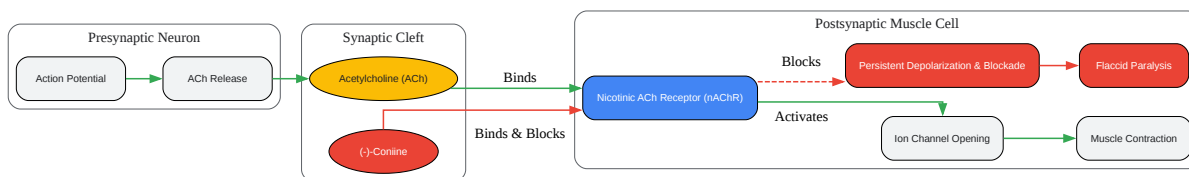
Animal Model	Alkaloid/Compound	Route of Administration	LD50 / Toxic Dose (mg/kg)	Reference(s)
Mouse	(-)-Coniine	Intraperitoneal	7.0	[3]
(+/-)-Coniine	Intraperitoneal	7.7	[3]	
(+)-Coniine	Intraperitoneal	12.1	[3]	
(S)-(+)-Coniine	Oral	100	[4][5]	
γ-Coniceine	-	More toxic than coniine	[6]	
N-Methylconiine	-	Less toxic than coniine	[6]	
Cattle	Coniine	Oral	3.3 (Severe toxic signs)	[7]
Horse	Coniine	Oral	15.5 (Severe toxic signs)	[7]
Sheep	Coniine	Oral	44.0 (Severe toxic signs)	[7]
Chicken	Coniine	Gavage	>50 (2/10 died)	[8]
Quail	Coniine	Gavage	>50 (5/10 died)	[8]
Turkey	Coniine	Gavage	100 (4/10 died)	[8]

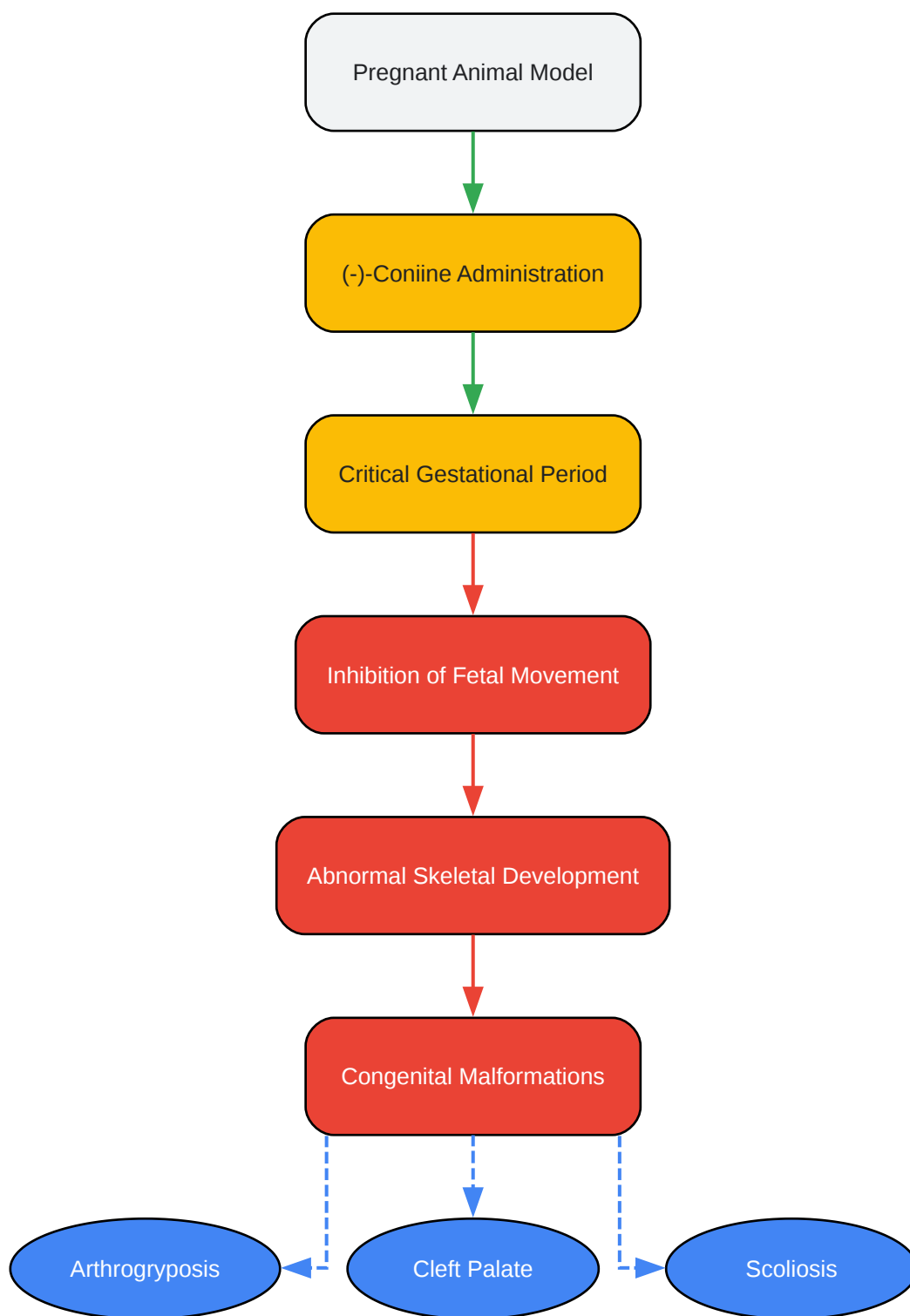
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

(-)-Coniine exerts its toxic effects primarily by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[1][2]

The binding of **(-)-coniine** to nAChRs initially causes stimulation, leading to signs such as muscle fasciculations and tremors.[9] However, this is rapidly followed by a persistent blockade

of the receptor, preventing acetylcholine from binding and leading to a depolarizing neuromuscular blockade.^[1] This results in flaccid paralysis of skeletal muscles, including the diaphragm and intercostal muscles, causing respiratory failure and death.^{[1][2]}





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